molecular formula C16H20BrCl2NO4 B13144054 N-bis-Boc-4-bromo-2,6-dichloroaniline

N-bis-Boc-4-bromo-2,6-dichloroaniline

Cat. No.: B13144054
M. Wt: 441.1 g/mol
InChI Key: XNZCKDKGTZSHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-bis-Boc-4-bromo-2,6-dichloroaniline is a chemical compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 4, 2, and 6 positions, respectively. The compound is often used in organic synthesis and various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis-Boc-4-bromo-2,6-dichloroaniline typically involves the protection of the amine group followed by halogenation. One common method is to start with 2,6-dichloroaniline, which is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position . The amine group is then protected using di-tert-butyl dicarbonate (Boc2O) to form the N-bis-Boc derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-bis-Boc-4-bromo-2,6-dichloroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N-bis-Boc-4-bromo-2,6-dichloroaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-bis-Boc-4-bromo-2,6-dichloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: A precursor in the synthesis of N-bis-Boc-4-bromo-2,6-dichloroaniline.

    4-Bromo-2,6-dimethylaniline: Another brominated aniline derivative with different substitution patterns.

    4-Amino-2,6-dichloropyridine: A similar compound with a pyridine ring instead of a benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the Boc-protected amine group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

Molecular Formula

C16H20BrCl2NO4

Molecular Weight

441.1 g/mol

IUPAC Name

tert-butyl N-(4-bromo-2,6-dichlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H20BrCl2NO4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10(18)7-9(17)8-11(12)19/h7-8H,1-6H3

InChI Key

XNZCKDKGTZSHGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1Cl)Br)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.